3-Isopropyltetrahydrofuran-3-OL
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Overview
Description
3-Isopropyltetrahydrofuran-3-OL is an organic compound belonging to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring with an isopropyl group and a hydroxyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyltetrahydrofuran-3-OL can be achieved through several methods. One common approach involves the cyclization of 3,4-dibromo-1-methoxybutane followed by hydrolysis. Another method includes the hydroboration of 2,3- and 2,5-dihydrofuran using various borane reagents, followed by oxidation . Additionally, chiral this compound can be synthesized from chiral feedstocks such as (S)-1,2,4-butanetriol, using p-toluenesulfonic acid (PTSA) as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the reduction of 4-halo-3-hydroxybutyric acid esters using boron hydride or aluminum hydride compounds as reducing agents. The reaction mixture is then treated with acid and water to convert it to the corresponding 4-halo-1,3-butanediol, which undergoes cyclization to form this compound .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyltetrahydrofuran-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Various alcohols.
Substitution: Halogenated compounds and other derivatives.
Scientific Research Applications
3-Isopropyltetrahydrofuran-3-OL has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Isopropyltetrahydrofuran-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A simpler analog without the isopropyl group.
3-Hydroxytetrahydrofuran: Similar structure but lacks the isopropyl group.
2,5-Dihydrofuran: A related compound with a different ring structure
Uniqueness
3-Isopropyltetrahydrofuran-3-OL is unique due to the presence of both the isopropyl and hydroxyl groups on the same carbon atom, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C7H14O2 |
---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
3-propan-2-yloxolan-3-ol |
InChI |
InChI=1S/C7H14O2/c1-6(2)7(8)3-4-9-5-7/h6,8H,3-5H2,1-2H3 |
InChI Key |
JDDAUAFMBIXUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCOC1)O |
Origin of Product |
United States |
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